molecular formula C20H25Cl2NO3 B2591469 4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride CAS No. 2361609-30-3

4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride

Cat. No.: B2591469
CAS No.: 2361609-30-3
M. Wt: 398.32
InChI Key: ASEBYSLOLMZLDF-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hyd

Biological Activity

4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride is a compound of increasing interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, characterized by the presence of a chlorophenoxy group and a hydroxyl group. Its chemical formula is C17H22ClN2O2·HCl, and it has notable solubility in polar solvents due to the presence of hydroxyl and amine functional groups.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Many piperidine derivatives act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly significant for the treatment of neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : The compound has shown potential as an antibacterial agent against several strains, including Salmonella typhi and Bacillus subtilis. Its effectiveness may be attributed to the chlorophenoxy group, which enhances membrane permeability in bacterial cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Type Target/Organism IC50/Effect Reference
AntibacterialSalmonella typhiModerate activity
Bacillus subtilisModerate activity
Enzyme InhibitionAcetylcholinesteraseIC50 = 1.21 µM
UreaseIC50 = 6.28 µM
Neuroprotective EffectsNeurodegenerative modelsSignificant improvement

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives similar to this compound showed significant neuroprotective effects in models of oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases .
  • Antimicrobial Efficacy : In a comparative study, various piperidine derivatives were tested for their antibacterial properties. The compound exhibited moderate to strong activity against selected bacterial strains, indicating its potential as a lead compound for antibiotic development .
  • Enzyme Inhibition : Another research focused on the enzyme inhibitory properties of related compounds, highlighting their potential in treating conditions associated with excessive enzyme activity, such as urea cycle disorders .

Properties

IUPAC Name

4-[1-[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3.ClH/c21-17-3-7-20(8-4-17)25-14-19(24)13-22-11-9-16(10-12-22)15-1-5-18(23)6-2-15;/h1-8,16,19,23-24H,9-14H2;1H/t19-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEBYSLOLMZLDF-FSRHSHDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)O)CC(COC3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=C(C=C2)O)C[C@H](COC3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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